O,O-Diethyl Dithiophosphate-13C4 Ammonium Salt is a specialized compound primarily utilized in scientific research due to its unique isotopic labeling with carbon-13. This labeling enhances its utility in analytical applications, particularly in studies involving enzyme inhibition, protein interactions, and pharmacokinetics. The molecular formula for this compound is , and it has a molecular weight of 207.23 g/mol. The compound is classified as a stable isotope labeled analytical standard and is often used in various fields including chemistry, biology, and medicine .
The synthesis of O,O-Diethyl Dithiophosphate-13C4 Ammonium Salt typically involves a reaction between diethyl dithiophosphate and ammonium salts. This process requires precise control over reaction conditions to ensure the correct isotopic labeling occurs. The synthesis can be performed on both laboratory and industrial scales, often employing automated systems to guarantee consistency and purity of the final product. Key steps include:
The molecular structure of O,O-Diethyl Dithiophosphate-13C4 Ammonium Salt can be represented using various chemical notation systems. The structure features a phosphorus atom bonded to two ethyl groups, two sulfur atoms, and an ammonium group.
This structure allows for specific interactions with biological molecules, making it a valuable tool in research .
O,O-Diethyl Dithiophosphate-13C4 Ammonium Salt can participate in several chemical reactions, which include:
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. These reactions are crucial for modifying the compound for specific applications in research .
The mechanism of action of O,O-Diethyl Dithiophosphate-13C4 Ammonium Salt primarily revolves around its role as an enzyme inhibitor. It binds to the active site of target enzymes, preventing substrate binding and inhibiting enzymatic activity. This interaction is significant in studies that aim to understand enzyme kinetics and inhibition pathways.
These properties make O,O-Diethyl Dithiophosphate-13C4 Ammonium Salt suitable for various analytical applications where stability and solubility are critical factors .
O,O-Diethyl Dithiophosphate-13C4 Ammonium Salt finds extensive applications across multiple scientific domains:
These applications highlight the versatility of O,O-Diethyl Dithiophosphate-13C4 Ammonium Salt as a research tool across various scientific disciplines .
The compound is systematically named ammonium O,O-diethyl phosphorodithioate-13C4, reflecting its isotopic labeling and salt formation. The "O,O-diethyl" prefix denotes ethyl groups (13CH3-13CH2–) bonded to oxygen atoms, while "phosphorodithioate" indicates a central phosphorus atom with two sulfur atoms in place of oxygen. The suffix "ammonium salt" confirms the cationic counterion (NH4+).
The structure comprises a diethyl-13C4 backbone linked to a phosphoryl center with two sulfur atoms, one acting as a thiolate (P=S) and the other as a thiol (P–S−), balanced by an ammonium ion. Key representations include:
N.[13CH3][13CH2]OP(=S)(S)O[13CH2][13CH3] [3] [5] Table 1: Core Identification Data
| Property | Value |
|---|---|
| CAS Registry Number | 1329641-22-6 |
| Molecular Formula | C4H14NO2PS2 |
| Molecular Weight | 207.23 g/mol (isotopically labeled) [3] |
The 13C4 labeling (all four carbon atoms as carbon-13) enables precise tracking of the ethyl groups in metabolic, environmental, or synthetic studies. This heavy isotope:
The isotopic purity (≥98%) ensures minimal interference from unlabeled species, making it indispensable for kinetic studies of phosphorodithioate neurotoxins [1] [5].
Table 2: Isotopic-Labeled Compound Applications
| Application | Technique Used | Rationale |
|---|---|---|
| Metabolic Pathway Tracing | LC-MS/NMR | Distinct mass shift; non-radioactive |
| Cholinesterase Inhibition Studies | Enzyme Kinetics | Quantifies inhibitor metabolism [2] |
| Environmental Degradation Analysis | Isotope Ratio Monitoring | Tracks breakdown products |
CAS No.: 1254-35-9
CAS No.: 32986-79-1
CAS No.: 2128735-28-2
CAS No.: 39015-77-5